- Studies on synthesis and antihypertensive activity of amlodipine derivativesZhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417,
Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline structure
Nombre del producto:2-Mercaptothiazoline
Número CAS:96-53-7
MF:C3H5NS2
Megavatios:119.20849776268
MDL:MFCD00126013
CID:34863
PubChem ID:2723699
2-Mercaptothiazoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Mercaptothiazoline
- 2-Thiazolinethiol
- Mercaptothiazoline
- thiazolidine-2-thione
- 2-Thiazoline-2-thiol
- 2-Mercapto-2-thiazoline
- 2-Thiazolidinethione
- 2-mercapto-4,5-dihydro-1,3-thiazole
- 2-mercapto-4,5-dihydro-thiazole
- 2-mercapto-thiazoline
- 2-Thiothiazolidone
- 2-Thiothiazoline
- 4,5-dihydro-1,3-thiazole-2-thiole
- H4MT
- Metabasal
- sancelent2mt
- Tetrahydrothiaz
- Thyroidan
- wr305
- 1,3-Thiazolidine-2-thione
- 4,5-dihydrothiazole-2-thiol
- 2-Thiozolidinethione
- 2-Thiazolidenethione
- Sancelent 2MT
- 4,5-Dihydro-2-mercaptothiazole
- Tetrahydrothiazole-2-thione
- 2(3H)-Thiazolethione, 4,5-dihydro-
- Thiazoline-2-thiol
- WR 305
- 4,5-Dihydro-1,3-thiazole-2-thiol
- 2-Mercapto-.DELTA.2-thiazoline
- Dihydro-2-thiazolethiol
- 1,3-Thiazolidin-2-thione
- 2-Mercapto-4,5-dihydrothiazole
- 2-Mercapto-Δ2-thiazoline
- 5-Isothiazolidinethione
- NSC 680
- Δ2-Thiazoline-2-thiol
- UPA7Y8938Q
- 2(3H)-Thiazolethione,5-dihydro-
- 25377-76-8
- 2-mercapto-1,3-thiazoline
- BBL027511
- 4,5-dihydro-2-mercapto-thiazole
- EN300-21459
- E77124
- A845606
- 4,5-Dihydro-thiazole-2-thiol
- DB-222217
- 96-53-7
- MFCD00126013
- WLN: T5M CS BHJ BSH
- AKOS000119225
- AKOS003622202
- 134469-06-0
- .DELTA.2-THIAZOLINE-2-THIOL
- SY353155
- SCHEMBL34680
- STL264201
- 2-thiazolidine thione
- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
- UNII-UPA7Y8938Q
- NSC680
- AI3-00986
- EINECS 246-918-7
- THIAZOLIDINE,2-THIONE
- Thiazolidin-2-thione
- mercapto-thiazoline
- CHEMBL2398099
- 2-Thiazoline-2-thiol,2-Mercaptothiazoline
- W-100141
- CS-0008464
- F0001-2300
- M0065
- 2-Thiazolethiol, dihydro-
- 4,5-Dihydro-1,3-thiazole-2-thiol #
- VS-08557
- EINECS 202-512-1
- 2-Thiazoline-2-thiol, 98%
- USAF A-10211
- AKOS025243618
- Dihydrothiazole-2-thiol
- NSC-680
- NS00021409
- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
- DTXSID3059133
-
- MDL: MFCD00126013
- Renchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
- Clave inchi: WGJCBBASTRWVJL-UHFFFAOYSA-N
- Sonrisas: S=C1NCCS1
- Brn: 106332
Atributos calculados
- Calidad precisa: 118.986342g/mol
- Carga superficial: 0
- XLogP3: 0.9
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 118.986342g/mol
- Masa isotópica única: 118.986342g/mol
- Superficie del Polo topológico: 69.4Ų
- Recuento de átomos pesados: 6
- Complejidad: 71.2
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: Light brown, white solid, foul smelling.
- Denso: 1.235 (estimate)
- Punto de fusión: 104.0 to 107.0 deg-C
- Punto de ebullición: 188.9°C at 760 mmHg
- Punto de inflamación: 68.1ºC
- índice de refracción: 1.4826 (estimate)
- PH: 6-7 (10g/l, H2O, 20℃)
- Coeficiente de distribución del agua: Soluble in hot water
- PSA: 69.42000
- Logp: 0.93650
- FEMA: 3291
- Disolución: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.
2-Mercaptothiazoline Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H301
- Declaración de advertencia: P301+P310
- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S24/25
- Rtecs:XJ6122000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD76285)
- Nivel de peligro:6.1
- TSCA:Yes
- Categoría de embalaje:III
- Términos de riesgo:R22
- Grupo de embalaje:III
- Período de Seguridad:6.1(b)
2-Mercaptothiazoline Datos Aduaneros
- Código HS:2942000000
- Datos Aduaneros:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Mercaptothiazoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24807-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-02-14 | |
Enamine | EN300-21459-0.05g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |
2-Mercaptothiazoline |
96-53-7 | 98% | 25g |
¥91.0 | 2022-05-30 | |
Enamine | EN300-21459-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
Ambeed | A622122-25g |
4,5-Dihydrothiazole-2-thiol |
96-53-7 | 95% | 25g |
$11.0 | 2025-02-25 | |
Life Chemicals | F0001-2300-2.5g |
2-Mercaptothiazoline |
96-53-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB177955-100 g |
2-Mercaptothiazoline, 97%; . |
96-53-7 | 97% | 100 g |
€57.20 | 2023-07-20 | |
Enamine | EN300-21459-10.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 10.0g |
$27.0 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |
2-Mercaptothiazoline |
96-53-7 | 98% | 500g |
¥276 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |
2-Mercaptothiazoline |
96-53-7 | 98% | 100g |
¥60 | 2024-07-19 |
2-Mercaptothiazoline Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Synthesis of chrysanthemic amide containing lidinone-ringYouji Huaxue, 2001, 21(5), 380-382,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
Referencia
- Method for synthesizing Tebipenem intermediate, China, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Referencia
- A study of synthesis of 2-mercaptothiazolineChongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C
Referencia
- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenesOrganic & Biomolecular Chemistry, 2018, 16(3), 402-413,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Two one-step methods for the synthesis of 2-thiazolidinethioneHuaxue Shiji, 2000, 22(6),,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Water
Referencia
- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivativesZhurnal Obshchei Khimii, 1958, 28, 2998-3004,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C
Referencia
- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane
Referencia
- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazideJournal of Chemical Research, 1988, (8), 256-7,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C
Referencia
- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thionesWuli Huaxue Xuebao, 2018, 34(8), 952-958,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt
Referencia
- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and AziridinesEuropean Journal of Organic Chemistry, 2009, (33), 5841-5846,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
Referencia
- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activityYouji Huaxue, 2008, 28(4), 617-621,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 40 - 50 °C
Referencia
- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activitiesChemical Research in Chinese Universities, 2011, 27(3), 431-434,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological ImportanceJournal of Heterocyclic Chemistry, 2014, 51,,
2-Mercaptothiazoline Raw materials
- Sodium Ethylxanthate (~90%)
- 2-Aminoethyl hydrogen sulfate
- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-
- Taurine
- 2-Aminoethan-1-ol hydrochloride
- Thiazole, 2,2′-dithiobis[2,5-dihydro-
- Cysteamine
2-Mercaptothiazoline Preparation Products
2-Mercaptothiazoline Literatura relevante
-
1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324
-
Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885
-
3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479
-
Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579
-
5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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